molecular formula C20H20FN3O2 B2700527 1-(2-fluorophenyl)-4-[1-(2-methoxyethyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one CAS No. 915188-20-4

1-(2-fluorophenyl)-4-[1-(2-methoxyethyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one

Cat. No. B2700527
M. Wt: 353.397
InChI Key: DAIQOFFRPQHPSA-UHFFFAOYSA-N
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Description

1-(2-fluorophenyl)-4-[1-(2-methoxyethyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one is a chemical compound that has gained significant attention in the scientific community due to its potential as a therapeutic agent. This compound has been studied extensively for its biochemical and physiological effects, as well as its mechanism of action.

Scientific Research Applications

Application Summary

F3320-0323

has been investigated as a drug candidate for treating gastroesophageal reflux disease (GERD) . GERD is a chronic condition characterized by acid reflux from the stomach into the esophagus, leading to symptoms such as heartburn and regurgitation. The compound’s mechanism of action involves inhibiting the proton pump (H+,K±ATPase) responsible for gastric acid secretion. Unlike traditional proton pump inhibitors (PPIs), F3320-0323 exhibits more potent efficacy and longer duration of action .

Results and Outcomes

F3320-0323

demonstrated potent inhibition of H+,K±ATPase, surpassing the efficacy of existing PPIs. Its maximum efficacy was higher, and its duration of action was significantly longer. These properties make it a promising candidate for GERD treatment.

Safety and Tolerability

Researchers also assessed safety profiles, including potential adverse effects and drug interactions. Preclinical studies indicated favorable safety margins, supporting its further development.

Clinical Trials

Clinical trials involving human subjects evaluated the compound’s efficacy, safety, and dosing regimens. These trials provided data on symptom relief, healing of esophageal mucosa, and patient-reported outcomes.

properties

IUPAC Name

1-(2-fluorophenyl)-4-[1-(2-methoxyethyl)benzimidazol-2-yl]pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20FN3O2/c1-26-11-10-23-18-9-5-3-7-16(18)22-20(23)14-12-19(25)24(13-14)17-8-4-2-6-15(17)21/h2-9,14H,10-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAIQOFFRPQHPSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C2=CC=CC=C2N=C1C3CC(=O)N(C3)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-fluorophenyl)-4-[1-(2-methoxyethyl)-1H-1,3-benzodiazol-2-yl]pyrrolidin-2-one

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